![molecular formula C22H21FN4O2 B6541323 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1058225-71-0](/img/structure/B6541323.png)
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dihydropyrimidinone group, which is a heterocyclic compound. The presence of the fluorophenyl group suggests that the compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl and dihydropyrimidinone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions with electrophiles or could be involved in hydrogen bonding. The dihydropyrimidinone group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the piperazine ring might increase its solubility in water, while the fluorophenyl group might increase its lipophilicity .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-8-4-5-9-20(18)25-10-12-26(13-11-25)22(29)15-27-16-24-19(14-21(27)28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJSPHOGCVTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one |
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